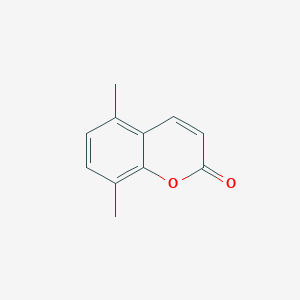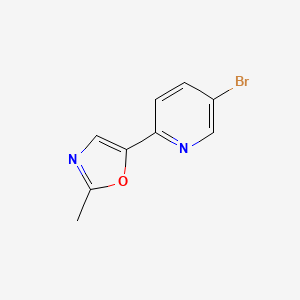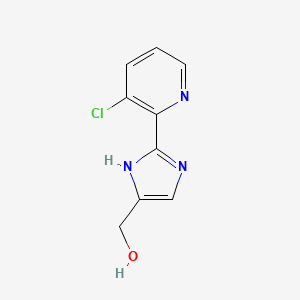
2-(3-Chloro-2-pyridyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and hydroxyl functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chloro-2-pyridyl)imidazole-5-one.
Reduction: 2-(2-Pyridyl)imidazole-5-methanol.
Substitution: 2-(3-Amino-2-pyridyl)imidazole-5-methanol or 2-(3-Mercapto-2-pyridyl)imidazole-5-methanol.
科学的研究の応用
2-(3-Chloro-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Chloro-2-pyridyl)imidazole-5-methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
2-(3-Chloro-2-pyridyl)imidazole: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-(3-Bromo-2-pyridyl)imidazole-5-methanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(2-Pyridyl)imidazole-5-methanol: Lacks the chlorine atom, which can influence its chemical properties and applications.
Uniqueness: 2-(3-Chloro-2-pyridyl)imidazole-5-methanol is unique due to the presence of both chlorine and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.
特性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
[2-(3-chloropyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
InChIキー |
ZPWMICBPBYBIHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=NC=C(N2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



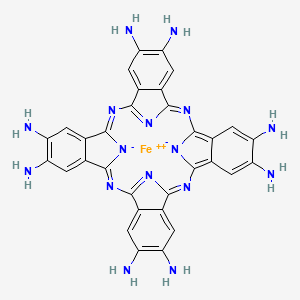
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
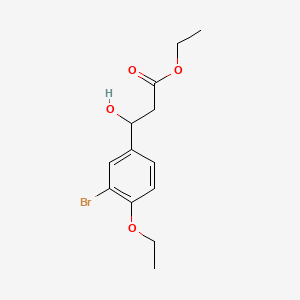
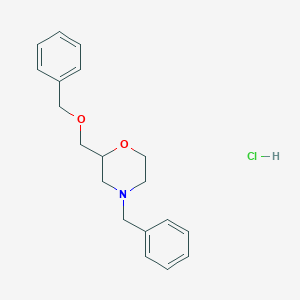
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)

![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
